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molecular formula C13H19N3O3 B8409360 6-(Aminocarbonyl)-2-methyl-5-(pentan-3-ylamino)nicotinic acid

6-(Aminocarbonyl)-2-methyl-5-(pentan-3-ylamino)nicotinic acid

Cat. No. B8409360
M. Wt: 265.31 g/mol
InChI Key: LVTUDBNGTPFQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

To a solution of 6-cyano-2-methyl-5-(pentan-3-ylamino)nicotinate (0.543 g, 1.97 mmol) in DMSO (10 ml) were added 50% aqueous hydrogen peroxide (0.2441 g, 3.55 mmol) and potassium carbonate (0.068 g, 0.49 mmol) at 10° C. The reaction mixture was stirred at room temperature for two hours then a solution of potassium hydroxide (0.22 g, 3.94 mmol) in water (2 ml) and methanol (10 ml) were added to above reaction mixture. After being stirred for another two hours at 45° C., the reaction mixture was cooled to room temperature and neutralized to PH 7. 6-(Aminocarbonyl)-2-methyl-5-(pentan-3-ylamino)nicotinic acid (0.453 g, 87%) was obtained by filtration and drying. 1HNMR (400 MHz, MeOH-D4): 7.62 (s, 1H), 3.35 (m, 1H), 2.60 (s, 3H), 1.65 (m, 2H), 1.52 (m, 2H), 0.95 (t, J=7.20 Hz, 6H). MS (EI) for C13H20N3O3: 267.2 (MH+).
Name
6-cyano-2-methyl-5-(pentan-3-ylamino)nicotinate
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
0.2441 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[CH:10][C:6]([C:7]([O-:9])=[O:8])=[C:5]([CH3:18])[N:4]=1)#[N:2].OO.C(=O)([O-])[O-:22].[K+].[K+].[OH-].[K+]>CS(C)=O.O.CO>[NH2:2][C:1]([C:3]1[C:11]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:18])[N:4]=1)=[O:22] |f:2.3.4,5.6|

Inputs

Step One
Name
6-cyano-2-methyl-5-(pentan-3-ylamino)nicotinate
Quantity
0.543 g
Type
reactant
Smiles
C(#N)C1=NC(=C(C(=O)[O-])C=C1NC(CC)CC)C
Name
Quantity
0.2441 g
Type
reactant
Smiles
OO
Name
Quantity
0.068 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for another two hours at 45° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature and neutralized to PH 7

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)C1=NC(=C(C(=O)O)C=C1NC(CC)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.453 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 348.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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